molecular formula C22H19Cl3O5 B12149816 ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B12149816
M. Wt: 469.7 g/mol
InChI Key: WJERHRNPCHPBCF-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with chloro, dichlorobenzyl, and ethyl propanoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Synthesis of 7-hydroxy-4-methylcoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Chlorination: The hydroxyl group at the 7-position of the coumarin ring is chlorinated using thionyl chloride or phosphorus oxychloride to form 6-chloro-7-hydroxy-4-methylcoumarin.

    Etherification: The chlorinated coumarin is then reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methylcoumarin.

    Esterification: Finally, the coumarin derivative is esterified with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or dichlorobenzyl positions using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other coumarin derivatives, such as:

    7-hydroxy-4-methylcoumarin: Lacks the chloro and dichlorobenzyl substitutions, resulting in different biological activities and chemical reactivity.

    6-chloro-7-hydroxy-4-methylcoumarin: Similar structure but without the dichlorobenzyl and ethyl propanoate groups, leading to distinct properties.

    Ethyl 3-{6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Lacks the dichlorobenzyl substitution, affecting its biological and chemical behavior.

Properties

Molecular Formula

C22H19Cl3O5

Molecular Weight

469.7 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H19Cl3O5/c1-3-28-21(26)8-7-13-12(2)14-9-18(25)20(10-19(14)30-22(13)27)29-11-15-16(23)5-4-6-17(15)24/h4-6,9-10H,3,7-8,11H2,1-2H3

InChI Key

WJERHRNPCHPBCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC=C3Cl)Cl)Cl)C

Origin of Product

United States

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